molecular formula C10H6ClF3N2O2 B1392731 Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1221792-27-3

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No. B1392731
M. Wt: 278.61 g/mol
InChI Key: RSZKROQMMAUQIZ-UHFFFAOYSA-N
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Description

“Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate” is a chemical compound with the molecular formula C10H6ClF3N2O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.6150496 . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

  • Summary of the Application : Cyanoacrylate derivatives are used to build many adhesives and polymeric materials. They are also important intermediate precursors for the synthesis of different heterocyclic derivatives .
  • Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures can vary widely depending on the specific use case. In general, cyanoacrylate derivatives can be synthesized and then used in various chemical reactions to create the desired products .
  • Results or Outcomes : The results or outcomes can also vary depending on the specific application. For example, in the case of adhesives, the result would be a strong and durable bond. In the case of polymeric materials, the result could be a new material with unique properties .
    • Summary of the Application : Cyanoacrylate derivatives are used in organic dye-sensitized solar cells (DSSCs). Within these voltaic cells, cyanoacrylic acid is one of the most commonly employed acceptors .
    • Methods of Application or Experimental Procedures : Thiophene and its derivatives, known to exhibit high charge mobility, serve as bridges (donor-acceptor structure) to provide conjugation and enhance light absorbance .
    • Results or Outcomes : The use of these materials can enhance the efficiency of photovoltaic cells .
    • Summary of the Application : Cyanoacrylate derivatives are used as nitrile-activated species in bioreduction reactions .
    • Methods of Application or Experimental Procedures : The exact methods can vary widely depending on the specific use case. In general, cyanoacrylate derivatives can be synthesized and then used in various chemical reactions to create the desired products .
    • Results or Outcomes : The results or outcomes can also vary depending on the specific application. For example, in the case of bioreduction reactions, the result would be a new compound with unique properties .
    • Summary of the Application : Cyanoacrylate derivatives, including “Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate”, can be used in the study of crystal structures . Understanding the structure of these compounds can help in the development of new materials with unique properties .
    • Methods of Application or Experimental Procedures : The compound is synthesized and its crystal structure is studied using techniques such as X-ray crystallography .
    • Results or Outcomes : The results can provide valuable information about the molecular structure of the compound, which can be used to predict its properties and potential applications .
    • Summary of the Application : Cyanoacrylate derivatives are used as intermediate precursors for the synthesis of different heterocyclic derivatives .
    • Methods of Application or Experimental Procedures : The exact methods can vary widely depending on the specific use case. In general, cyanoacrylate derivatives can be synthesized and then used in various chemical reactions to create the desired products .
    • Results or Outcomes : The results or outcomes can also vary depending on the specific application. For example, in the case of organic synthesis, the result would be a new compound with unique properties .

properties

IUPAC Name

ethyl 3-chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2/c1-2-18-9(17)8-7(11)5(3-15)6(4-16-8)10(12,13)14/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZKROQMMAUQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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